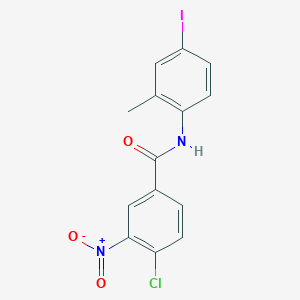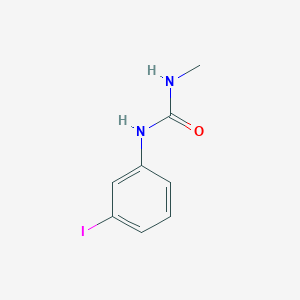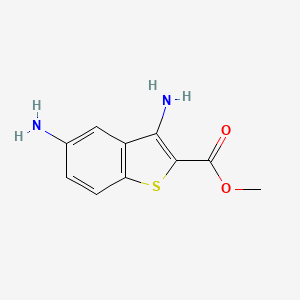
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, also known as CINPA1, is a small molecule inhibitor that has been developed to target the activity of the protein, inositol requiring enzyme 1 alpha (IRE1α). This protein is a key component of the endoplasmic reticulum (ER) stress response pathway, which plays a critical role in maintaining cellular homeostasis. The inhibition of IRE1α activity has been shown to have potential therapeutic benefits for a range of diseases, including cancer, neurodegeneration, and autoimmune disorders.
Wirkmechanismus
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide works by inhibiting the activity of IRE1α, which is a key component of the ER stress response pathway. This pathway is activated in response to a range of cellular stresses, including nutrient deprivation, hypoxia, and the accumulation of misfolded proteins in the ER. IRE1α plays a critical role in this pathway by cleaving the mRNA encoding the transcription factor XBP1, which is required for the expression of genes involved in the ER stress response. By inhibiting IRE1α activity, 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide disrupts this pathway and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the secretion of inflammatory cytokines, and reduce the proliferation of immune cells. In addition, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in lab experiments is its specificity for IRE1α. This allows researchers to selectively target this protein without affecting other components of the ER stress response pathway. However, one limitation is that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has relatively low potency compared to other IRE1α inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide. One area of interest is the development of more potent analogs of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, which may have greater efficacy in preclinical models. In addition, there is interest in exploring the use of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in combination therapies with other chemotherapeutic agents. Finally, there is interest in exploring the potential of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide as a therapeutic agent for diseases beyond cancer and neurodegeneration, such as autoimmune disorders.
Synthesemethoden
The synthesis of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide involves a multistep process, which has been described in detail in several scientific publications. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This is then reacted with 4-iodo-2-methylphenylamine to form the amide intermediate. Finally, the nitro group is reduced to an amino group using palladium on carbon, resulting in the formation of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several diseases, including multiple myeloma, glioblastoma, and rheumatoid arthritis. In addition, it has been shown to have a synergistic effect with other chemotherapeutic agents, suggesting that it may be useful in combination therapies.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-6-10(16)3-5-12(8)17-14(19)9-2-4-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDIJGUCKBJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)



![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)
![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)

![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)